(+)-Rosiglitazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

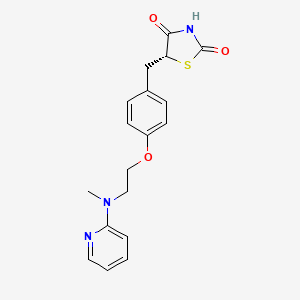

(+)-rosiglitazone is a rosiglitazone. It is an enantiomer of a (-)-rosiglitazone.

Aplicaciones Científicas De Investigación

Glycemic Control and Insulin Sensitization

One of the primary applications of (+)-rosiglitazone is its ability to improve glycemic control in patients with type 2 diabetes. It enhances insulin sensitivity in peripheral tissues and the liver, leading to better glucose homeostasis. Clinical studies have demonstrated that rosiglitazone can reduce fasting blood glucose levels and improve hemoglobin A1c (HbA1c) levels significantly compared to other treatments like metformin or sulfonylureas .

Key Findings:

- Rosiglitazone therapy resulted in a mean HbA1c reduction of approximately 1.0% over 18 months compared to controls .

- It has been shown to reduce insulin resistance by 16.0% to 24.6%, significantly improving overall insulin sensitivity .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which can be beneficial for patients with diabetes who often exhibit chronic low-grade inflammation. Studies have reported reductions in inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) following treatment with rosiglitazone .

Inflammatory Markers:

| Cytokine | Change Post-Treatment |

|---|---|

| TNF-α | Significant reduction |

| IL-6 | Significant reduction |

| Hypersensitive C-reactive protein | Decreased levels |

Cardiovascular Implications

The cardiovascular safety profile of this compound has been a subject of extensive research. While some studies suggest an increased risk of heart failure associated with its use, others indicate that it does not significantly elevate overall cardiovascular mortality when used in combination therapy . The RECORD trial showed that while there was an increased incidence of heart failure events, the overall cardiovascular outcomes remained comparable to other diabetes medications .

Cardiovascular Outcomes:

- Increased risk of heart failure (HR = 2.10) in patients treated with rosiglitazone compared to controls .

- No significant increase in overall cardiovascular mortality observed in long-term studies .

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of this compound, particularly in models of Alzheimer's disease. Research indicates that it may help reduce amyloid-beta accumulation in the brain and improve cognitive function by modulating inflammatory responses and enhancing microglial activity . This suggests a promising avenue for treating neurodegenerative diseases.

Cognitive Benefits:

- Rosiglitazone treatment led to improved recognition and spatial memory in transgenic mouse models of Alzheimer's disease .

- The drug facilitated the clearance of amyloid plaques from the brain, which are characteristic of Alzheimer's pathology .

Summary Table of Applications

| Application | Effect/Outcome |

|---|---|

| Glycemic Control | Reduces HbA1c by ~1.0%; improves insulin sensitivity |

| Anti-inflammatory | Decreases TNF-α, IL-6; reduces chronic inflammation |

| Cardiovascular Health | Increased heart failure risk; comparable mortality outcomes |

| Neuroprotection | Reduces amyloid-beta; improves cognitive function |

Propiedades

Número CAS |

163860-16-0 |

|---|---|

Fórmula molecular |

C18H19N3O3S |

Peso molecular |

357.4 g/mol |

Nombre IUPAC |

(5R)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/t15-/m1/s1 |

Clave InChI |

YASAKCUCGLMORW-OAHLLOKOSA-N |

SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |

SMILES isomérico |

CN(CCOC1=CC=C(C=C1)C[C@@H]2C(=O)NC(=O)S2)C3=CC=CC=N3 |

SMILES canónico |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.